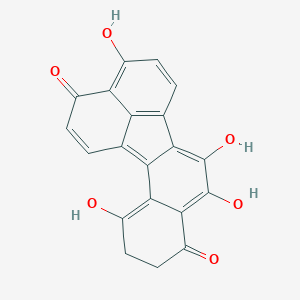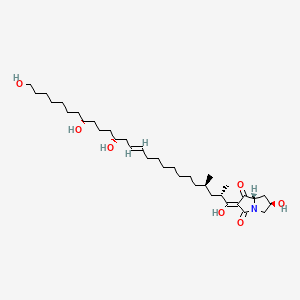
Bis(2-methyldecan-2-yloxy)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methyldecan-2-yloxy)diazene is an organic compound characterized by its unique diazene structure, which includes two 2-methyldecan-2-yloxy groups. This compound is known for its applications in various scientific fields, particularly in the study of radical initiators and lipid oxidation processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methyldecan-2-yloxy)diazene typically involves the reaction of 2-methyldecan-2-ol with a diazene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the diazene bond. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methyldecan-2-yloxy)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can break the diazene bond, leading to the formation of amines or other derivatives.
Substitution: The diazene group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Bis(2-methyldecan-2-yloxy)diazene has several scientific research applications, including:
Chemistry: Used as a radical initiator in polymerization reactions and other radical-based processes.
Biology: Studied for its role in lipid oxidation and its potential effects on biological membranes.
Medicine: Investigated for its potential use in developing new therapeutic agents and understanding oxidative stress mechanisms.
Industry: Applied in the production of polymers and other materials requiring controlled radical initiation.
Mécanisme D'action
The mechanism of action of Bis(2-methyldecan-2-yloxy)diazene involves the generation of radicals through the cleavage of the diazene bond. These radicals can then participate in various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved include lipid membranes and other organic substrates that can undergo radical-induced transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Bis(2-methyldecan-2-yloxy)diazene include other diazene derivatives such as:
- Bis(2-methyl-2-decanyl)diazene
- 1,2-Bis(nitroazol-1-yl)diazene
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique properties such as its lipophilicity and its ability to initiate radical reactions in lipid environments. This makes it particularly useful in studies related to lipid oxidation and radical-based processes in biological systems.
Propriétés
Formule moléculaire |
C22H46N2O2 |
|---|---|
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
bis(2-methyldecan-2-yloxy)diazene |
InChI |
InChI=1S/C22H46N2O2/c1-7-9-11-13-15-17-19-21(3,4)25-23-24-26-22(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 |
Clé InChI |
PMZYNORKCNTVQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)(C)ON=NOC(C)(C)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(12S,13S)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione](/img/structure/B10822020.png)
![9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10822028.png)









![(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16bR)-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-8,11,12-trioxo-4,7,8,11,12,13,14,14a,15,15a,16a,16b-dodecahydro-3H-cyclotrideca[d]oxireno[f]isoindol-7-yl acetate](/img/structure/B10822085.png)
![(6R,8S)-6-hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B10822086.png)
